molecular formula C6H3Cl2NOS B14535816 (Thiophene-2-carbonyl)carbonimidoyl CAS No. 62631-23-6

(Thiophene-2-carbonyl)carbonimidoyl

Cat. No.: B14535816
CAS No.: 62631-23-6
M. Wt: 208.06 g/mol
InChI Key: QRUUMSSATGCYHW-UHFFFAOYSA-N
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Description

(Thiophene-2-carbonyl)carbonimidoyl is a compound that belongs to the class of heterocyclic organic compounds known as thiophenes. Thiophenes are characterized by a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

The synthesis of (Thiophene-2-carbonyl)carbonimidoyl can be achieved through several methods. One common approach involves the condensation reaction of thiophene-2-carboxylic acid with appropriate reagents under controlled conditions. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

(Thiophene-2-carbonyl)carbonimidoyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives. Major products formed from these reactions include substituted thiophenes and other heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Thiophene-2-carbonyl)carbonimidoyl involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells through different molecular pathways .

Comparison with Similar Compounds

(Thiophene-2-carbonyl)carbonimidoyl can be compared with other thiophene derivatives such as thiophene-2-carboxylic acid, thiophene-2-carboxaldehyde, and thiophene-2-carbonyl chloride. These compounds share similar structural features but differ in their reactivity and applications. For instance, thiophene-2-carboxylic acid is primarily used in organic synthesis, while thiophene-2-carbonyl chloride is used as an intermediate in the production of pharmaceuticals .

Properties

CAS No.

62631-23-6

Molecular Formula

C6H3Cl2NOS

Molecular Weight

208.06 g/mol

IUPAC Name

N-(dichloromethylidene)thiophene-2-carboxamide

InChI

InChI=1S/C6H3Cl2NOS/c7-6(8)9-5(10)4-2-1-3-11-4/h1-3H

InChI Key

QRUUMSSATGCYHW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)N=C(Cl)Cl

Origin of Product

United States

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